Structural Differentiation: N-Benzyl-6-chloro-4-phenylquinazolin-2-amine vs. the Non-Benzylated 6-Chloro-4-phenylquinazolin-2-amine Core — Physicochemical Parameter Comparison
N-Benzyl-6-chloro-4-phenylquinazolin-2-amine (MW 345.8 g/mol) carries an additional benzyl group at the N2 position compared to 6-chloro-4-phenylquinazolin-2-amine (MW 255.7 g/mol), resulting in a molecular weight increase of ~90 Da and a calculated increase in lipophilicity (estimated ΔcLogP ≈ +2.0–2.5 units based on the Hansch π-value for a benzyl group on an aromatic amine) . This structural difference directly affects passive membrane permeability, plasma protein binding, and CYP450 susceptibility in ways that render the two compounds non-interchangeable in any cellular or biochemical assay context [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 345.8 g/mol; estimated cLogP ≈ 5.5–6.5 (predicted based on structural analogs) |
| Comparator Or Baseline | 6-Chloro-4-phenylquinazolin-2-amine (CAS 96982-90-0): MW = 255.7 g/mol; estimated cLogP ≈ 3.5–4.0 |
| Quantified Difference | ΔMW ≈ +90 Da; ΔcLogP ≈ +2.0–2.5 units |
| Conditions | Calculated physicochemical parameters based on molecular structure; cLogP estimated using fragment-based Hansch approach |
Why This Matters
A ~90 Da molecular weight difference and ~2 log-unit lipophilicity shift are sufficient to produce >10-fold changes in cellular permeability and non-specific protein binding, making direct substitution in a biological assay invalid without experimental bridging data.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Provides context for the impact of ΔcLogP ≥ 1 on ADME properties.) View Source
